3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
CAS No.: 896375-03-4
Cat. No.: VC11910240
Molecular Formula: C21H19F3N2O3S
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896375-03-4 |
|---|---|
| Molecular Formula | C21H19F3N2O3S |
| Molecular Weight | 436.4 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C21H19F3N2O3S/c1-28-17-8-5-14(11-18(17)29-2)19(27)25-10-9-16-12-30-20(26-16)13-3-6-15(7-4-13)21(22,23)24/h3-8,11-12H,9-10H2,1-2H3,(H,25,27) |
| Standard InChI Key | MNBFBFOEBIMCPN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC |
Introduction
The compound 3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a synthetic organic molecule with potential applications in medicinal chemistry. It combines structural features such as methoxy groups, a trifluoromethyl-substituted aromatic ring, and a thiazole moiety, which are often associated with biological activity. This article provides a detailed analysis of its chemical properties, synthesis pathways, and potential applications.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzamide framework with thiazole and trifluoromethyl-substituted phenyl groups.
3.1 General Synthesis Steps
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Preparation of Thiazole Derivative:
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The thiazole moiety is synthesized via cyclization reactions involving thioureas and α-haloketones.
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Example: Reaction of 4-(trifluoromethyl)phenylthiourea with ethyl bromoacetate under basic conditions.
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Formation of Benzamide Core:
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The benzamide derivative is prepared by reacting 3,4-dimethoxyaniline with an appropriate acid chloride (e.g., benzoyl chloride).
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Coupling Reaction:
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The thiazole derivative is linked to the benzamide core through an alkylation reaction using ethylene bromide as a spacer molecule.
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Biological Applications
The structural features of this compound suggest potential applications in drug discovery due to its pharmacologically relevant moieties:
4.1 Antimicrobial Activity
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Compounds containing thiazole rings have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi .
4.2 Anticancer Potential
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The trifluoromethyl group enhances cellular permeability and metabolic stability, making the compound a candidate for anticancer research .
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Molecular docking studies can evaluate its binding affinity to cancer-related proteins.
Analytical Data
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